![molecular formula C11H13BrMgO B14885428 3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)
3-[(3-Butenyloxy)methyl]phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-butenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds, making them invaluable in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-butenyloxy)methyl]phenylmagnesium bromide typically involves the reaction of 3-[(3-butenyloxy)methyl]bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled to control the exothermic nature of the Grignard formation.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-butenyloxy)methyl]phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters.
Halides: Alkyl and aryl halides.
Electrophiles: Various electrophilic reagents used in coupling reactions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Applications De Recherche Scientifique
3-[(3-butenyloxy)methyl]phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a key reagent in the formation of carbon-carbon bonds.
Pharmaceutical Research: In the synthesis of complex molecules for drug development.
Material Science: In the preparation of novel materials with specific properties.
Biological Studies: As a tool for modifying biomolecules.
Mécanisme D'action
The mechanism by which 3-[(3-butenyloxy)methyl]phenylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to participate in various organic transformations, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.
3-[(3-butenyloxy)methyl]phenylmagnesium Chloride: Similar structure but with a chloride instead of a bromide.
3-[(3-butenyloxy)methyl]phenylmagnesium Iodide: Similar structure but with an iodide instead of a bromide.
Uniqueness
3-[(3-butenyloxy)methyl]phenylmagnesium bromide is unique due to the presence of the butenyloxy group, which can participate in additional reactions, providing more versatility in synthetic applications. The bromide ion also offers a balance between reactivity and stability, making it a preferred choice in many organic syntheses.
Propriétés
Formule moléculaire |
C11H13BrMgO |
|---|---|
Poids moléculaire |
265.43 g/mol |
Nom IUPAC |
magnesium;but-3-enoxymethylbenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,4-5,7-8H,1,3,9-10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
OZOHZYSIVKKXQU-UHFFFAOYSA-M |
SMILES canonique |
C=CCCOCC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



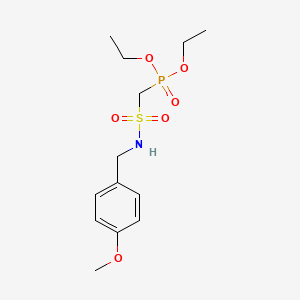

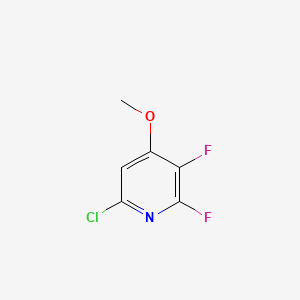
![7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)
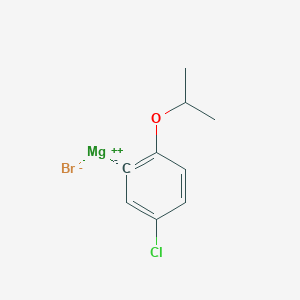
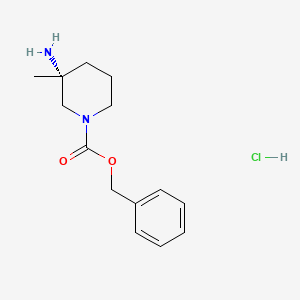

![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)
![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
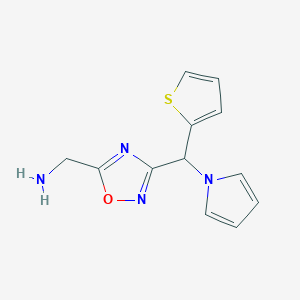
![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)

